

Spectroscopic Analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-methylpropanenitrile

Cat. No.: B025328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-Bromophenyl)-2-methylpropanenitrile**, a molecule of interest in synthetic and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for its spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(4-Bromophenyl)-2-methylpropanenitrile**.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.52	Doublet	2H	Ar-H
7.45	Doublet	2H	Ar-H
1.73	Singlet	6H	$-\text{C}(\text{CH}_3)_2$

Table 2: ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
139.4	Ar-C (quaternary)
132.1	Ar-CH
127.5	Ar-CH
123.1	Ar-C-Br
122.1	$-\text{C}\equiv\text{N}$
35.8	$-\text{C}(\text{CH}_3)_2$
27.8	$-\text{CH}_3$

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~2235	Medium	$\text{C}\equiv\text{N}$ stretch
~2980	Medium-Strong	C-H stretch (aliphatic)
~3050	Weak	C-H stretch (aromatic)
~1590, 1485	Medium-Strong	$\text{C}=\text{C}$ stretch (aromatic ring)
~1070	Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
223/225	~98 / 100	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
208/210	~70 / 72	[M - CH ₃] ⁺
182/184	~20 / 22	[M - C ₃ H ₆] ⁺
102	~40	[C ₈ H ₆] ⁺
76	~30	[C ₆ H ₄] ⁺

Experimental Protocols

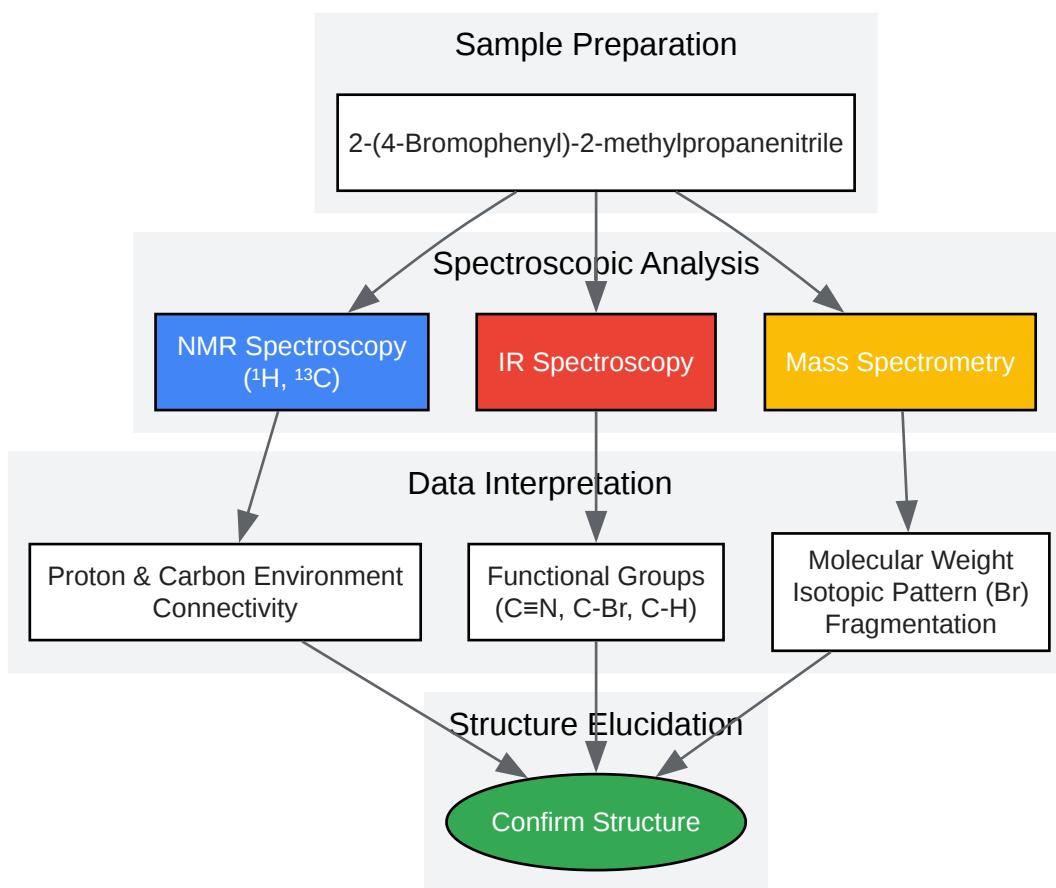
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(4-Bromophenyl)-2-methylpropanenitrile** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube.

- **¹H NMR Spectroscopy:** The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical acquisition parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy


The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . The final spectrum is an average of 32 scans. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a gas chromatography (GC) inlet. The sample is ionized using a standard electron energy of 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-(4-Bromophenyl)-2-methylpropanenitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis and structure confirmation of the target compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025328#spectroscopic-data-nmr-ir-mass-spec-of-2-4-bromophenyl-2-methylpropanenitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com